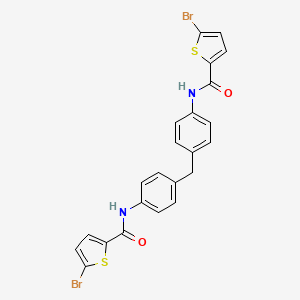

N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide)

Description

N,N'-(Methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide) is a symmetric bis-carboxamide compound featuring a central methylenebis(4,1-phenylene) core linked to two 5-bromothiophene-2-carboxamide groups. This structure combines aromatic rigidity from the phenylene units with electron-withdrawing bromine substituents on the thiophene rings, which may enhance thermal stability and influence electronic properties.

Properties

IUPAC Name |

5-bromo-N-[4-[[4-[(5-bromothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16Br2N2O2S2/c24-20-11-9-18(30-20)22(28)26-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)27-23(29)19-10-12-21(25)31-19/h1-12H,13H2,(H,26,28)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHWVVRUYYEYPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br)NC(=O)C4=CC=C(S4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16Br2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: 5-Bromothiophene-2-carboxylic Acid

5-Bromothiophene-2-carboxylic acid is synthesized through bromination of thiophene-2-carboxylic acid using bromine in acetic acid or via directed metallation followed by quenching with carbon dioxide. Patent data highlights the use of N-bromosuccinimide (NBS) in tetrahydrofuran (THF) for regioselective bromination, yielding >85% purity after recrystallization.

Central Linker: 4,4'-Methylenedianiline

4,4'-Methylenedianiline, commercially available, serves as the diamine backbone. Its reactivity is enhanced by deprotonation with bases such as triethylamine (NEt₃) or 4-dimethylaminopyridine (DMAP), facilitating nucleophilic attack on activated carboxylic acid derivatives.

Coupling Strategies and Reaction Optimization

Acyl Chloride-Mediated Amidation

The most reported method involves converting 5-bromothiophene-2-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Subsequent reaction with 4,4'-methylenedianiline in anhydrous THF or dichloromethane (DCM) yields the bis-amide.

Procedure:

- Acyl Chloride Formation:

- 5-Bromothiophene-2-carboxylic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) in DCM for 3 hr. Excess SOCl₂ is removed under vacuum.

- Coupling Reaction:

- Workup:

Key Variables:

Carbodiimide-Based Coupling

Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid. This method avoids handling corrosive acyl chlorides and is preferred for sensitive substrates.

Procedure:

- Activation:

- 5-Bromothiophene-2-carboxylic acid (10 mmol), EDC (12 mmol), and HOBt (12 mmol) are stirred in DMF for 1 hr at 0°C.

- Amidation:

- 4,4'-Methylenedianiline (5 mmol) is added, and the reaction is stirred at 25°C for 24 hr.

- Purification:

Optimization Insights:

- Coupling Agents: EDC/HOBt > DCC (reduced side products).

- Temperature: Prolonged room-temperature reactions enhance conversion over reflux conditions.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Reaction Time (hr) | Scalability |

|---|---|---|---|---|

| Acyl Chloride | 68–72 | ≥95 | 12 | High |

| EDC/HOBt | 60–65 | ≥90 | 24 | Moderate |

Trade-offs:

- Acyl chloride routes offer higher yields but require stringent moisture control.

- Carbodiimide methods are milder but necessitate chromatographic purification.

Structural Characterization and Validation

Spectroscopic Data

Crystallographic Insights

While single-crystal data for the title compound is unavailable, analogous bis-amides exhibit planar aromatic systems with intramolecular hydrogen bonding between amide NH and carbonyl groups, stabilizing the structure.

Industrial Applications and Patented Derivatives

Patent US20060116519A1 discloses brominated heterocycles as intermediates in pharmaceutical synthesis, underscoring the relevance of bromothiophene carboxamides in drug discovery. The methylene-bridged diphenyl core may enhance binding affinity in kinase inhibitors or polymer additives, though specific applications remain proprietary.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Oxidation: : The bromothiophene groups can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: : The carboxamide groups can be reduced to amines.

Substitution: : The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: : Various nucleophiles, such as Grignard reagents or organolithium compounds, are employed in substitution reactions.

Major Products Formed

Oxidation: : Formation of 5-bromothiophene-2-sulfoxide or 5-bromothiophene-2-sulfone.

Reduction: : Formation of 5-bromothiophene-2-carboxamide amine.

Substitution: : Formation of various substituted bromothiophenes.

Scientific Research Applications

N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide): has diverse applications in scientific research:

Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: : Explored for its use in drug development, particularly in targeting specific biological pathways.

Industry: : Applied in the development of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The methylenebis(4,1-phenylene) scaffold is a common motif in bis-carboxamide chemistry. Key analogs and their substituent variations include:

Key Observations :

Physical and Spectroscopic Properties

Melting Points :

- Analogs with rigid substituents (e.g., compound 34: >300°C decomposition ) exhibit higher thermal stability than those with flexible side chains (e.g., compound 33: 166–167°C ). The bromine atoms in the target compound may elevate its melting point relative to non-halogenated analogs.

Spectroscopic Data :

- IR Spectroscopy : Carboxamide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) are consistent across analogs . Bromine in the target compound may shift absorption bands due to inductive effects.

- NMR : Aromatic protons in the methylenebis(phenylene) core resonate at δ 7.2–7.8 ppm, while thiophene protons in the target compound would appear downfield (δ ~7.5–8.0 ppm) due to bromine’s deshielding effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.